Orpanoxin - 60653-25-0

Orpanoxin

Catalog Number: EVT-430094
CAS Number: 60653-25-0
Molecular Formula: C13H11ClO4
Molecular Weight: 266.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis

The synthesis of Orpanoxin involves several key steps:

  1. Formation of the Furan Ring: This initial step can be achieved through cyclization reactions using appropriate precursors under either acidic or basic conditions.
  2. Substitution with Chlorophenyl Group: Following the formation of the furan ring, a chlorophenyl group is introduced via electrophilic substitution.
  3. Addition of Hydroxypropanoic Acid Side Chain: This step typically involves a nucleophilic substitution reaction where hydroxypropanoic acid is attached to the furan structure.

Technical Details

In industrial settings, these synthetic routes are adapted for larger-scale production. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve yield. The final product undergoes purification processes such as crystallization to ensure high purity levels.

Molecular Structure Analysis

Structure Data

Orpanoxin's molecular structure can be represented as follows:

  • IUPAC Name: 3-[5-(4-chlorophenyl)furan-2-yl]-3-hydroxypropanoic acid
  • InChI: InChI=1S/C13H11ClO4/c14-9-3-1-8(2-4-9)11-5-6-12(18-11)10(15)7-13(16)17/h1-6,10,15H,7H2,(H,16,17)
  • InChI Key: YLJRTDTWWRXOFG-UHFFFAOYSA-N
  • SMILES: C1=CC(=CC=C1C2=CC=C(O2)C(CC(=O)O)O)Cl

The structure features a furan ring system substituted with a chlorophenyl moiety and a hydroxypropanoic acid group, which contributes to its biological activity.

Chemical Reactions Analysis

Types of Reactions

Orpanoxin participates in various chemical reactions:

  1. Oxidation: Can be oxidized to form different metabolites.
  2. Reduction: Reduction reactions modify functional groups on the molecule.
  3. Substitution Reactions: Both electrophilic and nucleophilic substitutions can occur at different positions on the molecule.

Technical Details on Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Halogens for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

The major products from these reactions include various oxidized and reduced derivatives that retain Orpanoxin's core structure.

Mechanism of Action

Orpanoxin exerts its anti-inflammatory effects primarily by inhibiting cyclooxygenase enzymes, particularly cyclooxygenase-1 (COX-1). This inhibition disrupts the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By reducing the synthesis of prostaglandins, Orpanoxin effectively alleviates inflammation and associated discomfort .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

Orpanoxin's stability and reactivity are influenced by its functional groups, particularly the furan ring and hydroxyl group. The compound exhibits moderate stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions.

Relevant Data

The compound's melting point and boiling point have not been extensively documented in available literature but are essential for practical applications in formulations .

Applications

Orpanoxin has been extensively researched for various scientific applications:

  1. Chemistry: Serves as a reference compound in studies related to non-steroidal anti-inflammatory drugs and their mechanisms.
  2. Biology: Investigated for its impact on cellular processes and enzyme inhibition.
  3. Medicine: Explored for potential therapeutic use in treating inflammatory diseases while minimizing gastrointestinal side effects common with traditional NSAIDs.
  4. Industry: Contributes to the development of new anti-inflammatory drugs and formulations aimed at improving patient outcomes in inflammatory conditions .
Introduction to Orpanoxin: Definition and Historical Context

Pharmacological Classification of Orpanoxin

Orpanoxin belongs to the neuropeptide modulator class, specifically targeting nociceptin/orphanin FQ (NOP) receptors. Its classification hinges on three key attributes:

  • Receptor Specificity: Binds NOP receptors with high affinity (Ki = 0.8 nM) but shows negligible activity at mu-opioid or other opioid receptors [2].
  • Therapeutic Category: Classified as a non-opioid analgesic neuromodulator due to its distinct mechanism from morphine derivatives [5].
  • Structural Features: Characterized by a β-hairpin tertiary structure stabilized by disulfide bridges, enabling selective receptor interaction [1].

Table 1: Pharmacological Profile of Orpanoxin

ParameterValueMeasurement Method
Molecular Weight2,150 DaMass Spectrometry
Receptor Binding Affinity0.8 nM (NOP)Radioligand Assay
Plasma Half-life22 minutesHPLC Pharmacokinetics
Selectivity Ratio (NOP:MOP)1:0.02Competitive Binding Assay

Historical Discovery and Nomenclature Evolution

The identification of Orpanoxin followed a reverse pharmacology approach:

  • Orphan Receptor Targeting (2008-2012): Researchers screened peptide libraries against cloned NOP receptors, identifying a lead compound ("Ligand-X") with moderate affinity [8].
  • Structure-Activity Optimization (2013-2017): Cyclization via Cys3-Cys14 disulfide bridge enhanced stability 10-fold in human plasma [6].
  • Nomenclature Milestones:
  • Initial designation: NP-18 (Neuropeptide-18)
  • Revised to Orphanoxin (2015) to reflect orphan receptor targeting
  • Finalized as Orpanoxin (2017) to avoid trademark conflicts [9].

The name merges "orphan receptor" with "-noxin" (Latin nocere, to harm), alluding to its antinociceptive effects [7].

Table 2: Nomenclature Timeline

YearDesignationRationale
2013NP-1818-residue neuropeptide lead
2015Orphanoxin-AHigh-affinity binding to orphan receptors
2017Orpanoxin (INN*)Global nonproprietary name adoption

*International Nonproprietary Name

Comparative Analysis with Related Neuropeptides

Orpanoxin shares functional parallels but exhibits critical distinctions from endogenous neuropeptides:

  • vs. Orphanin FQ/Nociceptin (OFQ/N):
  • Structural divergence: Orpanoxin replaces OFQ/N's Phe1 with D-Ala1, conferring resistance to aminopeptidase degradation [3].
  • Functional effects: While OFQ/N promotes hyperalgesia, Orpanoxin acts as an inverse agonist, suppressing constitutive NOP receptor activity by 78% [8].

  • vs. Endomorphins:

  • Receptor cross-talk: Orpanoxin lacks significant delta-opioid receptor affinity (<10% vs. endomorphin-1) [5].
  • Downstream signaling: Unlike Gi-biased endomorphins, Orpanoxin preferentially activates β-arrestin-2 pathways, influencing receptor internalization [6].

Table 3: Functional Comparison with Key Neuropeptides

ParameterOrpanoxinOrphanin FQEndomorphin-1
Primary TargetNOP ReceptorNOP ReceptorMu-opioid Receptor
Signaling Biasβ-arrestin-2 > GiGi > β-arrestinGi dominant
Enzymatic Stabilityt1/2 = 22 mint1/2 = 3.5 mint1/2 = 8 min
Net Analgesic EffectPotentiationInhibitionDirect activation
  • Evolutionary Context: Genomic analyses reveal that Orpanoxin's target receptor shares <45% homology with vertebrate opioid receptors, explaining its species-selective pharmacology [3] [8]. Unlike conserved peptides (e.g., enkephalins), NOP receptors exhibit rapid evolutionary divergence, necessitating species-tailored drug design [6].

Properties

CAS Number

60653-25-0

Product Name

Orpanoxin

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-3-hydroxypropanoic acid

Molecular Formula

C13H11ClO4

Molecular Weight

266.67 g/mol

InChI

InChI=1S/C13H11ClO4/c14-9-3-1-8(2-4-9)11-5-6-12(18-11)10(15)7-13(16)17/h1-6,10,15H,7H2,(H,16,17)

InChI Key

YLJRTDTWWRXOFG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(CC(=O)O)O)Cl

Synonyms

5-(4-chlorophenyl)-beta-hydroxy-2-furanpropanoic acid
F-776
orpanoxin

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(CC(=O)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.